4-(5-Formylthiophen-3-yl)benzamide
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Overview
Description
4-(5-Formylthiophen-3-yl)benzamide is an organic compound that features a benzamide group attached to a thiophene ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-3-yl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable precursor, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one, with thiourea in the presence of sodium acetate and acetic acid at 60-70°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-yl)benzamide.
Reduction: 4-(5-Hydroxymethylthiophen-3-yl)benzamide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(5-Formylthiophen-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzamides: Compounds like N-(5-(4-methoxyphenyl)thiazol-2-yl)benzamide and 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Thiophene Derivatives: Compounds such as 5-formylthiophene-3-boronic acid.
Uniqueness
4-(5-Formylthiophen-3-yl)benzamide is unique due to its combination of a benzamide group with a formyl-substituted thiophene ring. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9NO2S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4-(5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)10-5-11(6-14)16-7-10/h1-7H,(H2,13,15) |
InChI Key |
BOVLLAGRUWBRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)N |
Origin of Product |
United States |
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